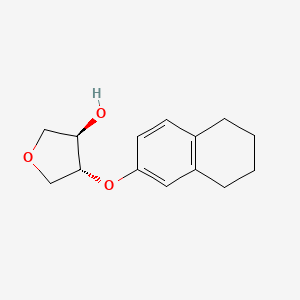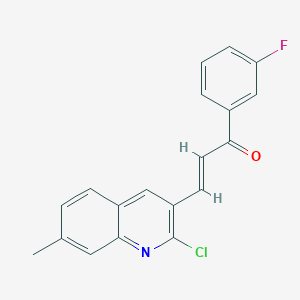
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antibacterial Applications
Quinoline derivatives, including compounds structurally similar to the specified chemical, have demonstrated significant antibacterial activities against a variety of bacterial strains. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics like trovafloxacin against certain clinical isolates (Kuramoto et al., 2003).
Antitumor Applications
A study by Rodrigues et al. (2012) on quinolinyl acrylate derivatives demonstrated their potential as antitumor agents. Their synthesis and evaluation against human prostate cancer cells revealed that these compounds reduced cell viability in a time- and dose-dependent manner, inhibited cancer cell migration, adhesion, invasion, and also affected neoangiogenesis and MMP-9 activity. The in vivo effects in PC-3 xenografts in nude mice showed decreased tumor growth, suggesting the therapeutic usefulness of these derivatives against human prostate cancer cells (Rodrigues et al., 2012).
Radioligand Applications
Research on radiolabeled compounds for imaging peripheral type benzodiazepine binding sites (PBBS) has included compounds similar in structure to the queried chemical. Pascali et al. (1990) developed a method for labeling PK 14105, a ligand with high affinity for PBBS, with fluorine-18, suggesting its potential for studying PBBS-associated phenomena in humans via PET imaging (Pascali et al., 1990).
Fluorescence Studies
Quinoline derivatives are also explored for their fluorescence properties, which are valuable in biochemical and medical applications. Hisham et al. (2019) investigated the fluorescence behavior of N-aryl-2-aminoquinolines, a class related to the queried compound, highlighting the influence of hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) on their fluorescence quantum yields, crucial for their application in biological imaging and studies (Hisham et al., 2019).
Propriétés
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c1-12-5-6-13-10-15(19(20)22-17(13)9-12)7-8-18(23)14-3-2-4-16(21)11-14/h2-11H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZACVRPOFADKZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2761880.png)
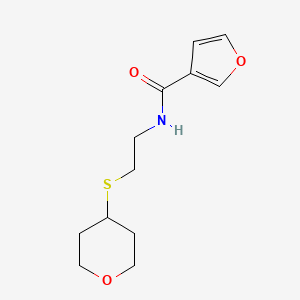
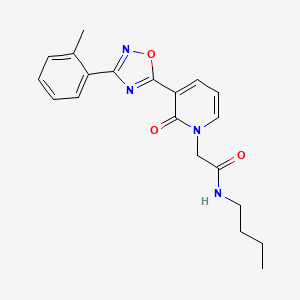
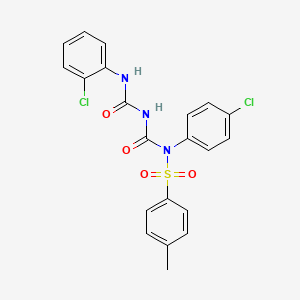
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)
![Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2761887.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2761888.png)
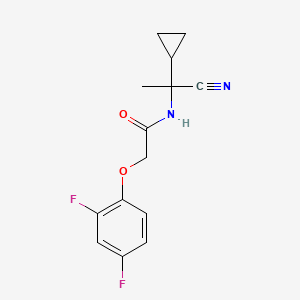


amino}-N-methylpropanamide](/img/structure/B2761895.png)

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)
